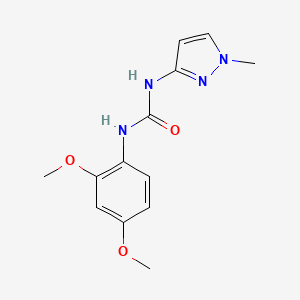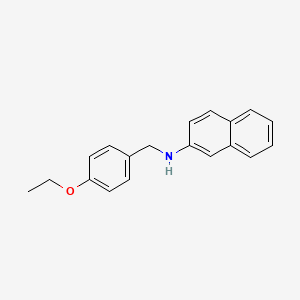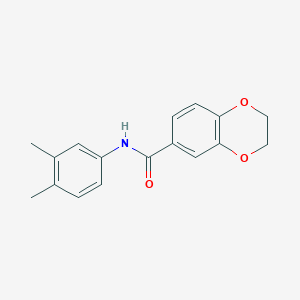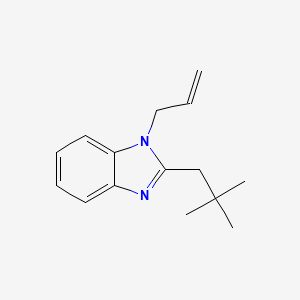
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea, commonly known as DMPU, is a widely used reagent in organic chemistry. It is a colorless, odorless, and highly polar compound that is soluble in most organic solvents. DMPU has been extensively studied for its ability to enhance the reactivity and selectivity of a wide range of chemical reactions. In
作用機序
The mechanism of action of DMPU is not fully understood, but it is believed to act as a hydrogen bond acceptor and a Lewis base. It can form hydrogen bonds with nucleophiles, which enhances their reactivity. DMPU can also coordinate with metal ions, which can activate them for catalysis.
Biochemical and Physiological Effects
DMPU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic. It is also not mutagenic or teratogenic. DMPU is metabolized in the liver and excreted in the urine.
実験室実験の利点と制限
DMPU has several advantages as a reagent in organic synthesis. It is a highly polar solvent that can dissolve a wide range of organic compounds. It is also a powerful activator for many chemical reactions, which can enhance their reactivity and selectivity. However, DMPU can also be difficult to handle due to its high reactivity and sensitivity to moisture. It can also be expensive and difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of DMPU. One area of research could be the development of new synthetic methods that use DMPU as a reagent. Another area of research could be the study of the mechanism of action of DMPU and its interactions with nucleophiles and metal ions. Further studies could also be conducted to investigate the potential biochemical and physiological effects of DMPU.
Conclusion
In conclusion, DMPU is a highly polar compound that is widely used in organic synthesis as a solvent and activator. It has been extensively studied for its ability to enhance the reactivity and selectivity of chemical reactions. DMPU is non-toxic, non-carcinogenic, and not mutagenic or teratogenic. However, it can be difficult to handle and expensive to obtain. There are several future directions for the study of DMPU, including the development of new synthetic methods and the investigation of its mechanism of action and potential biochemical and physiological effects.
合成法
DMPU can be synthesized by reacting 2,4-dimethoxyphenyl isocyanate with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base. The reaction yields DMPU as a white crystalline solid, which can be purified by recrystallization.
科学的研究の応用
DMPU has been widely used in organic synthesis as a polar aprotic solvent and a powerful activator for a wide range of chemical reactions. It has been used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. DMPU has been found to enhance the reactivity and selectivity of reactions such as nucleophilic substitutions, Friedel-Crafts reactions, and Diels-Alder reactions.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-methylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-17-7-6-12(16-17)15-13(18)14-10-5-4-9(19-2)8-11(10)20-3/h4-8H,1-3H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWVBQWJFJNYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)


![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)
